N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Description
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as GYKI-52466, is a chemical compound that belongs to the benzodioxepine family. It is a non-competitive antagonist of the AMPA receptor, which is a subtype of the glutamate receptor. The AMPA receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. GYKI-52466 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Scientific Research Applications
Antibacterial Activity
A study focused on synthesizing and evaluating the antibacterial efficacy of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides. The research synthesized a series of these compounds and tested their antibacterial properties against Gram-positive bacteria. Some derivatives showed promising activity, hinting at potential applications in developing new antibacterial agents [Aziz‐ur‐Rehman et al., 2013].
Gene Expression and Antitumor Activity
Another application is in the study of antitumor sulfonamides, where compounds were analyzed for their effects on gene expression and antitumor activity. This research utilized cell-based screens and oligonucleotide microarray analysis to identify sulfonamides with potential clinical applications in cancer treatment, highlighting the structural and functional diversity of these compounds in medicinal chemistry [T. Owa et al., 2002].
Environmental Degradation Studies
Research has also focused on the environmental impact of sulfonamides, including their transformation and degradation processes. One study detailed the reactions of sulfamethoxazole (a sulfonamide antibiotic) with chlorine, providing insights into the fate of sulfonamides in water treatment processes. This work has significant implications for understanding and mitigating the environmental persistence of such compounds [Michael C. Dodd & Ching-Hua Huang, 2004].
Synthesis of N-Substituted Derivatives
Another study reported the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, examining their antioxidant and enzymatic inhibition activities. These derivatives showed promising activity against acetylcholinesterase enzyme, suggesting applications in treating conditions like Alzheimer's disease [A. Fatima et al., 2013].
CCR4 Antagonists for Immunological Disorders
Research into the synthesis and structure-activity relationships of indazole arylsulfonamides as CCR4 antagonists reveals potential therapeutic applications for immunological disorders. This work exemplifies the use of sulfonamide derivatives in the development of novel therapeutics targeting specific receptors involved in immune response regulation [P. Procopiou et al., 2013].
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-21-14-5-3-11(17)9-13(14)18-24(19,20)12-4-6-15-16(10-12)23-8-2-7-22-15/h3-6,9-10,18H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDILWAHJVBFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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